molecular formula C18H13ClN4O5S B11455090 N-[4-(5-{[2-(2-chloro-5-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]acetamide

N-[4-(5-{[2-(2-chloro-5-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]acetamide

Cat. No.: B11455090
M. Wt: 432.8 g/mol
InChI Key: ZKZTYPPCMRNPDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(5-{[2-(2-chloro-5-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by its unique structure, which includes a 1,3,4-oxadiazole ring, a phenyl group, and an acetamide moiety. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-{[2-(2-chloro-5-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]acetamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents.

    Introduction of the phenyl group: This step involves the reaction of the oxadiazole intermediate with a phenyl-containing reagent under suitable conditions.

    Attachment of the acetamide moiety: The final step involves the acylation of the phenyl-oxadiazole intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-{[2-(2-chloro-5-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and nitro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(5-{[2-(2-chloro-5-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(5-{[2-(2-chloro-5-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis.

Comparison with Similar Compounds

N-[4-(5-{[2-(2-chloro-5-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]acetamide can be compared with other oxadiazole derivatives:

    N-(4-nitrophenyl)-1,3,4-oxadiazole-2-amine: Similar structure but lacks the acetamide moiety.

    N-(2-chloro-5-nitrophenyl)-1,3,4-oxadiazole-2-thiol: Contains a thiol group instead of the sulfanyl group.

    N-(4-phenyl)-1,3,4-oxadiazole-2-amine: Lacks the chloro and nitro substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H13ClN4O5S

Molecular Weight

432.8 g/mol

IUPAC Name

N-[4-[5-[2-(2-chloro-5-nitrophenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]phenyl]acetamide

InChI

InChI=1S/C18H13ClN4O5S/c1-10(24)20-12-4-2-11(3-5-12)17-21-22-18(28-17)29-9-16(25)14-8-13(23(26)27)6-7-15(14)19/h2-8H,9H2,1H3,(H,20,24)

InChI Key

ZKZTYPPCMRNPDG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.